Lipophilicity (XLogP) Comparison: N-Ethyl-N-methyl vs. N,N-Dimethyl Derivative
The target compound exhibits a calculated XLogP3-AA value of 0.1, indicating moderate lipophilicity. In contrast, the closely related N,N-dimethyl analog (CAS 880361-97-7) has a computed XLogP of -0.3, reflecting a 0.4 log unit increase in hydrophilicity. [1][2] This difference arises from the replacement of an ethyl group with a methyl group on the amide nitrogen, which reduces the compound's hydrophobic surface area. The increased lipophilicity of the target compound may translate to enhanced passive membrane permeability and distinct distribution profiles in cellular or in vivo models, making it a preferable choice for applications where moderate lipophilicity is desired.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide: -0.3 |
| Quantified Difference | 0.4 log units (target compound is more lipophilic) |
| Conditions | Computed value using XLogP3-AA algorithm for target compound; XLogP algorithm for comparator |
Why This Matters
Lipophilicity is a critical determinant of compound solubility, permeability, and target engagement; selecting the correct analog ensures physiologically relevant assay conditions and reliable SAR interpretation.
- [1] PubChem. (2025). Computed Properties: XLogP3-AA for N-Ethyl-N-methyl-2-(piperidin-4-yloxy)acetamide (CID 43309836). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/43309836. View Source
- [2] Chem960. (n.d.). N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide (CAS 880361-97-7) – Computed XLogP: -0.3. Chem960 Product Database. Retrieved from https://m.chem960.com/mip/880361-97-7/. View Source
